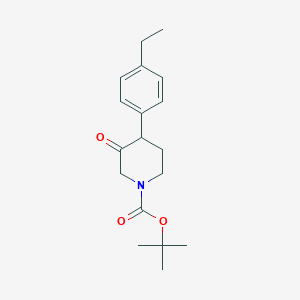
Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an ethylphenyl group, and a piperidine ring with a ketone and carboxylate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines and carbonyl compounds.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Ethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where an ethylbenzene derivative is reacted with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions involving tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(4-isopropylphenyl)-3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(4-tert-butylphenyl)-3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate is unique due to the presence of the ethylphenyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
生物活性
Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, along with detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H23NO3, with a molecular weight of approximately 273.36 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an ethylphenyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The tert-butyl and ethylphenyl groups are introduced via alkylation reactions.
- Carboxylation : The final step involves the addition of a carboxylic acid group to yield the desired ester.
Research indicates that this compound may exhibit various biological activities, including:
- Analgesic Effects : Similar compounds have shown promise as analgesics by modulating pain pathways in the central nervous system.
- Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant properties, which can mitigate oxidative stress in biological systems.
Case Studies and Research Findings
- Analgesic Activity :
- Antioxidant Properties :
-
Enzyme Inhibition :
- A comparative study on enzyme inhibition revealed that compounds featuring a piperidine core could inhibit β-glucuronidase, an enzyme implicated in drug metabolism and detoxification processes. The IC50 values for related compounds ranged from 2.8 µM to over 300 µM, suggesting that structural modifications can enhance inhibitory potency .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H23NO3 |
| Molecular Weight | 273.36 g/mol |
| Analgesic IC50 (Example) | 2.8 µM (related compound) |
| Antioxidant Activity | Significant in DPPH assay |
属性
分子式 |
C18H25NO3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-5-13-6-8-14(9-7-13)15-10-11-19(12-16(15)20)17(21)22-18(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |
InChI 键 |
IRHDIKZMAVDYQP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















